4-Cyclopropyl-1,2-oxazole-3-carboxylic acid
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Overview
Description
4-Cyclopropyl-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a cyclopropyl group at the fourth position and a carboxylic acid group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes or alkenes. The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of microwave-assisted synthesis to reduce reaction times and improve efficiency. The reaction conditions are carefully controlled to avoid side reactions and ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions, leading to ring-opening reactions.
Reduction: Reduction of the isoxazole ring can yield different products depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole derivatives, while reduction can yield various reduced forms of the isoxazole ring .
Scientific Research Applications
4-Cyclopropyl-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 4-Cyclopropyl-1,2-oxazole-4-carboxylic acid
- 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid
- 4-Cyclopropyl-1,3-oxazole-3-carboxylic acid
Comparison: 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid is unique due to the specific positioning of the cyclopropyl and carboxylic acid groups on the isoxazole ring. This positioning can significantly influence the compound’s reactivity and biological activity compared to its analogs. For instance, the placement of the carboxylic acid group at the third position rather than the fourth can alter the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Properties
IUPAC Name |
4-cyclopropyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)6-5(3-11-8-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKFCCNHPVCHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CON=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781638-72-9 |
Source
|
Record name | 4-cyclopropyl-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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